molecular formula C12H8Cl2N2O4S B11657491 N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11657491
M. Wt: 347.2 g/mol
InChI Key: BYEWKUITHCEFAT-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C12H8Cl2N2O4S It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is N-(2,5-dichlorophenyl)-2-aminobenzenesulfonamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or inhibitory effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide
  • N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide

Uniqueness

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-5-6-9(14)10(7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H

InChI Key

BYEWKUITHCEFAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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